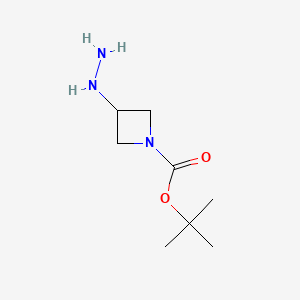![molecular formula C15H14ClNO4S B580794 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261939-26-7](/img/structure/B580794.png)
3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylsulfamoyl chloride is a chemical compound with the linear formula (CH3)2NSO2Cl . It is widely used in the synthesis of a medicinally important class of compounds, sulfonamides .
Synthesis Analysis
N,N-Dimethylsulfamoyl chloride is used in the synthesis of aminotetralin derived sulfamides as anticancer agents and acetylcholinesterase inhibitors . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines, as in the synthesis of coumaperine .Chemical Reactions Analysis
N,N-Dimethylsulfamoyl chloride can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-MarkovnikovScientific Research Applications
Esterification and Amidation in Organic Synthesis
A novel and efficient agent for esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines has been developed using dimethylsulfamoyl chloride combined with N,N-dimethylamines. This method allows for the preparation of various carboxylic esters or amides under mild conditions, highlighting the importance of the choice of sulfamoyl chloride and amine for the reactions (Wakasugi et al., 2001; Wakasugi et al., 2003).
Supramolecular Chemistry and Crystal Engineering
In supramolecular chemistry, an amidosulfonate-tagged phosphinobiphenyl has been synthesized from biphenyl-4'-carboxylic acid derivatives. This compound was utilized in aqueous Suzuki–Miyaura cross-coupling reactions, showcasing the potential of biphenyl carboxylic acids in facilitating organic transformations in water (Schulz et al., 2015). Additionally, novel biphenyl 4-carboxylic acid derivatives have been prepared, illustrating their utility in the synthesis of complex organic molecules (Patel et al., 2009).
Materials Science and Coordination Chemistry
The synthesis and characterization of coordination polymers involving asymmetric biphenyl-3,2',5'-tricarboxylate have been reported, demonstrating the versatility of biphenyl carboxylic acids in constructing coordination networks with unique properties (Zhao et al., 2014). These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
Mode of Action
The presence of the sulfamoyl group could potentially enable the compound to act as a hydrogen bond donor or acceptor .
Pharmacokinetics
The presence of the carboxylic acid group may influence its solubility and absorption, while the chloro and sulfamoyl groups could impact its metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its interactions with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .
properties
IUPAC Name |
2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJDYYKXRFEKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692275 |
Source


|
| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-26-7 |
Source


|
| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)
![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)




![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)
